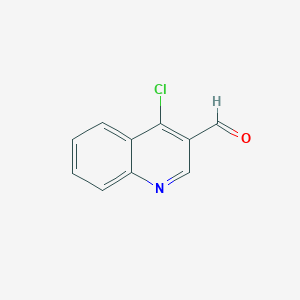

4-Chloroquinoline-3-carbaldehyde

Description

Significance of Quinoline (B57606) Scaffold in Advanced Organic Chemistry

The significance of the quinoline scaffold is deeply rooted in the broader importance of nitrogen-containing heterocycles in synthetic chemistry. numberanalytics.comfrontiersin.org

Nitrogen-containing heterocycles are fundamental components of organic chemistry, with their structures forming the core of many biologically active molecules, including a majority of FDA-approved drugs. numberanalytics.comresearchgate.netopenmedicinalchemistryjournal.com Their ability to engage in various chemical transformations and to interact with biological targets through hydrogen bonding and other non-covalent interactions makes them indispensable in medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com These compounds are not only integral to pharmaceuticals but also find widespread use in agrochemicals, polymers, and as catalysts in chemical reactions. numberanalytics.commsesupplies.com

The quinoline core, with its fused aromatic system, is a particularly versatile building block. numberanalytics.comresearchgate.net It can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse substituents at various positions around the ring system. numberanalytics.comrsc.org This adaptability has made the quinoline scaffold a central theme in the synthesis of complex molecules with a wide range of applications, from antimalarial drugs to materials for optoelectronics. researchgate.netwikipedia.org

4-Chloroquinoline-3-carbaldehyde as a Key Synthetic Intermediate

Among the many functionalized quinolines, this compound stands out as a particularly valuable synthetic intermediate. mdpi.com Its utility stems from the presence of two distinct reactive sites, which can be selectively manipulated to achieve a desired molecular architecture.

The chemical reactivity of this compound is defined by its two key functional groups: the aldehyde group at the 3-position and the chloro group at the 4-position. The aldehyde group is an electrophilic center that readily participates in condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. rsc.org It can also undergo Wittig reactions to form alkenes. The chlorine atom, on the other hand, is susceptible to nucleophilic substitution, allowing for its replacement with a wide range of functionalities. This dual reactivity provides a powerful platform for strategic and diversity-oriented synthesis.

A common synthetic route to this compound is the Vilsmeier-Haack reaction. mdpi.comijsr.net

Table 1: Reactivity of this compound Functional Groups

| Functional Group | Position | Type of Reactions |

| Aldehyde | 3 | Condensation, Wittig Reaction, Reductive Amination |

| Chlorine | 4 | Nucleophilic Substitution |

This table summarizes the primary modes of reactivity for the key functional groups of this compound.

The strategic manipulation of the dual reactive sites of this compound has enabled the synthesis of a plethora of more complex heterocyclic systems. mdpi.com For instance, the reaction with hydrazines can lead to the formation of pyrazolo[4,3-c]quinolines. researchgate.net Furthermore, condensation reactions followed by intramolecular cyclization are a common strategy to build fused heterocyclic scaffolds. rsc.org The versatility of this intermediate is further highlighted by its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or vinyl groups, leading to the synthesis of polysubstituted quinolines with interesting photophysical properties. nih.govnih.gov

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Reactant | Resulting Heterocyclic System |

| Hydrazines | Pyrazolo[4,3-c]quinolines |

| Anilines | Chromeno[3,4-c]quinolines |

| Benzylic Ylides | 3-Styryl-4-quinolones |

| Arylboronic Acids | 4,6,8-Triarylquinoline-3-carbaldehydes |

This interactive table provides examples of the diverse heterocyclic structures that can be synthesized from this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCAOHUEDACTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363136 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201420-30-6 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloroquinoline 3 Carbaldehyde and Its Derivatives

Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It is a cornerstone in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. ijpcbs.com The reaction involves an electrophilic substitution using a halomethyleniminium salt, known as the Vilsmeier reagent, which is typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). ijsr.netijpcbs.com

Classical Vilsmeier-Haack Reaction Conditions and Optimization

The classical synthesis of 2-chloro-3-formylquinolines, including the 4-chloro isomer, involves the cyclization of an appropriate acetanilide using the Vilsmeier reagent. chemijournal.com Standard conditions typically involve adding phosphorus oxychloride (POCl₃) to a solution of the acetanilide substrate in N,N-dimethylformamide (DMF) at a low temperature (0–5 °C), followed by heating the mixture to drive the reaction to completion. chemijournal.comchemijournal.com The reaction is then quenched by pouring it into ice-cold water. ijsr.net

Optimization of these conditions has been a subject of study to improve yields and efficiency. One significant modification involves substituting phosphorus oxychloride (POCl₃) with phosphorus pentachloride (PCl₅). researchgate.net This alternative procedure has been shown to be effective for producing 2-chloroquinoline-3-carbaldehydes from activated acetanilides. The optimal conditions for this modified reaction were found to be a molar ratio of 1 equivalent of acetanilide, 3 equivalents of DMF, and 4.5 equivalents of PCl₅, heated at 100 °C for approximately 4 hours. This method provides good yields, particularly for acetanilides with activating groups. researchgate.net

The reaction parameters, including temperature and duration, are dependent on the reactivity of the specific substrate. For instance, the Vilsmeier cyclization of acetanilide is often refluxed for about 4 hours at 80-90 °C. chemijournal.comchemijournal.com However, substrates with certain substituents, such as methyl groups, may require longer heating periods of 4 to 10 hours to achieve completion. chemijournal.com

Table 1: Optimized Vilsmeier-Haack Conditions Using PCl₅

| Entry | Acetanilide | PCl₅ (equiv.) | DMF (equiv.) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetanilide | 4.5 | 3 | 100 °C | 4 | 63 |

| 2 | 3-Methylacetanilide | 4.5 | 3 | 100 °C | 4 | 72 |

| 3 | 3-Methoxyacetanilide | 4.5 | 3 | 100 °C | 4 | 68 |

| 4 | 4-Methylacetanilide | 4.5 | 3 | 100 °C | 4 | 55 |

| 5 | 4-Methoxyacetanilide | 4.5 | 3 | 100 °C | 4 | 49 |

This table presents data on the optimization of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride (PCl₅) as the chlorinating agent. Data sourced from researchgate.net.

Formation from Substituted Acetanilides

The Vilsmeier-Haack reaction is highly effective for synthesizing substituted quinolines from various substituted acetanilides. chemijournal.com The nature and position of the substituent on the acetanilide ring influence the reaction's efficiency and yield. The process begins with the reaction of a substituted aniline (B41778) with acetic anhydride to form the corresponding substituted acetanilide. chemijournal.com This acetanilide is then subjected to Vilsmeier cyclization. chemijournal.com

Research has shown that acetanilides bearing electron-donating groups, particularly at the meta position, facilitate the cyclization and result in good yields. researchgate.net Conversely, strongly deactivating groups on the acetanilide ring can lead to lower yields under the same conditions. researchgate.net This methodology provides a convenient route to a wide array of substituted 2-chloro-3-formylquinolines, which are valuable precursors for further chemical transformations. chemijournal.com

Vilsmeier Reagent Generation and Control

The active electrophile in the Vilsmeier-Haack reaction is the Vilsmeier reagent, a chloromethyliminium salt. nrochemistry.com It is generated in situ from the reaction between a substituted amide, most commonly DMF, and an acid chloride. ijsr.netnrochemistry.com Phosphorus oxychloride (POCl₃) is the most frequently used acid chloride for this purpose. ijpcbs.com

The generation process involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, leading to the formation of the electrophilic iminium ion. nrochemistry.com Other acid chlorides such as thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₅) can also be used to generate the Vilsmeier reagent. ijsr.netrsc.org

Control over the reaction is achieved by managing the stoichiometry of the reagents and the reaction temperature. The reagent is typically prepared at low temperatures (around 0 °C) before the aromatic substrate is introduced. ijsr.net The temperature is then raised to a level suitable for the reactivity of the specific substrate, which can range from below 0 °C to 80 °C or higher. jk-sci.com The choice of solvent can also play a role, with common options including halogenated hydrocarbons, or using DMF or POCl₃ as the solvent itself. ijsr.netnrochemistry.com

Directed Lithiation and Formylation Approaches

An alternative strategy for the regioselective synthesis of substituted quinolines involves directed ortho-lithiation. This method relies on a directing metalating group (DMG) on the aromatic ring, which complexes with an organolithium base, typically a lithium amide like lithium diisopropylamide (LDA), to direct deprotonation at an adjacent position. researchgate.netbaranlab.org

For the synthesis of 4-chloroquinoline-3-carbaldehyde, the chlorine atom at the C-4 position of the quinoline (B57606) ring can act as a directing group. Studies have shown that 4-chloroquinoline can be selectively lithiated at the C-3 position at low temperatures using LDA. researchgate.net The resulting 4-chloro-3-lithioquinoline intermediate is a potent nucleophile.

This lithiated species can then be reacted with a suitable electrophile to introduce a functional group at the C-3 position. To achieve formylation and produce the target carbaldehyde, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) is introduced to quench the reaction. orgsyn.org This two-step process of directed lithiation followed by quenching with an electrophile provides a precise method for functionalizing the quinoline core at a specific position, offering an alternative to electrophilic aromatic substitution methods like the Vilsmeier-Haack reaction. researchgate.net

Synthesis of Substituted this compound Analogs

The core structure of this compound can be further modified to create a variety of analogs with different substitution patterns. These derivatives are important for developing new chemical entities with unique properties.

Halogenation Strategies for Dibromo- Analogs (e.g., 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde)

The synthesis of specific halogenated analogs, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, is achieved by employing a Vilsmeier-Haack reaction on a pre-halogenated starting material rather than by direct halogenation of the parent quinoline. The established route involves using 2-amino-3,5-dibromoacetophenone as the substrate. researchgate.net

This dibrominated acetophenone is reacted with the Vilsmeier reagent (generated from POCl₃ and DMF) to induce cyclization and formylation, yielding the desired 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. researchgate.net This approach ensures precise control over the position of the bromine atoms on the quinoline ring. The resulting dibromo-analog serves as a key synthon for further diversification, for example, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create triarylquinoline derivatives.

Regioselective Synthesis of Advanced Precursors

The regioselective synthesis of advanced precursors is fundamental to the construction of complex quinoline derivatives, including this compound. The precise control over the position of functional groups on the quinoline scaffold is paramount for developing molecules with desired chemical properties. Modern synthetic strategies offer various pathways to achieve this regioselectivity, primarily through methods like the Vilsmeier-Haack reaction, transition metal-catalyzed C-H functionalization, and directed magnesiation. These methodologies allow for the introduction of functional groups at specific sites, paving the way for the synthesis of highly tailored quinoline-based compounds.

One of the most direct and widely documented methods for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. ijsr.netnih.gov This reaction typically involves the formylation and cyclization of substituted acetanilides or related precursors using a Vilsmeier reagent, which is a complex of N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.govchemijournal.com The reaction proceeds via an electrophilic substitution mechanism, leading to the formation of the quinoline ring with simultaneous introduction of a chloro group at the C2 position and a formyl group at the C3 position. ijsr.netnih.gov The versatility of this method allows for the use of various substituted acetanilides, yielding a range of functionalized 2-chloro-3-formylquinolines. nih.govchemijournal.com

For instance, the reaction of substituted N-phenylacetamides with the Vilsmeier reagent affords the corresponding 2-chloro-3-formylquinolines in good yields. nih.gov Similarly, the reaction can be applied to 4-substituted-1-phenylethanone oximes, which undergo cyclization to yield 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| Substituted Acetanilides | DMF, PCl₅ | 120 °C, 4 h | Substituted 2-Chloro-3-formylquinolines | 60-80% | nih.govchemijournal.com |

| 4-Hydroxyquinaldines | DMF, POCl₃ | 100 °C | 4-Chloro-3-formyl-2(vinyl-1-ol)quinoline | Good | |

| 4-Substituted-1-phenylethanone oximes | DMF, POCl₃ | 60 °C, 16 h | 6-Substituted-2-chloroquinoline-3-carbaldehydes | N/A | ijsr.net |

| Ortho Methyl Acetanilide | DMF, POCl₃ | 80-90 °C, 6-8 h | 2-Chloro-8-methyl-3-formyl Quinoline | Good | chemijournal.com |

Beyond classical methods, advanced strategies focusing on direct C-H functionalization have emerged as powerful tools for the regioselective synthesis of quinoline precursors. mdpi.comnih.gov These methods, often catalyzed by transition metals such as palladium, rhodium, or iridium, enable the direct introduction of functional groups at specific C-H bonds of the quinoline core. mdpi.com This approach is highly atom- and step-economical, avoiding the need for pre-functionalized substrates. mdpi.com The regioselectivity is typically controlled by the choice of catalyst, ligands, and directing groups, allowing for targeted functionalization at nearly all positions of the quinoline ring. mdpi.comnih.gov

Another powerful technique for achieving regioselectivity is through directed magnesiation using specialized magnesium amide bases. acs.org The use of reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation of specific C-H bonds on the quinoline ring, which can then be trapped with various electrophiles. acs.org This methodology has demonstrated remarkable control in the sequential functionalization of the quinoline scaffold. For example, by carefully choosing the magnesium reagent and reaction conditions, it is possible to achieve selective magnesiation at the C2, C3, C4, and C8 positions. acs.org This step-wise functionalization provides a flexible route to complex and highly substituted quinoline precursors that would be challenging to access through other means. acs.org

| Quinoline Substrate | Reagent/Conditions | Position Functionalized | Subsequent Reaction | Product | Yield (%) | Reference |

| 3-Bromoquinoline | 1. TMPMgCl·LiCl2. 1,2-dibromo-1,1,2,2-tetrachloroethane | C2 | N/A | 2,3-Dibromoquinoline | 65% | acs.org |

| 2,4-Dibromoquinoline | 1. i-PrMgCl·LiCl2. Ethyl cyanoformate | C4 | N/A | 2-Bromo-4-(ethoxycarbonyl)quinoline | 92% | acs.org |

| 2-Bromo-4-(ethoxycarbonyl)quinoline | 1. TMPMgCl·LiCl2. Pivaloyl chloride | C3 | N/A | 2-Bromo-4-(ethoxycarbonyl)-3-pivaloylquinoline | 81% | acs.org |

| 2-Bromo-4-(ethoxycarbonyl)-3-pivaloylquinoline | 1. TMP₂Mg·2LiCl2. ZnCl₂3. Pd-catalyzed Negishi coupling with ethyl 4-iodobenzoate | C8 | N/A | Highly functionalized quinoline | 71% | acs.org |

Furthermore, cycloaddition reactions provide an alternative regioselective pathway to C-3 functionalized quinolines. acs.org A metal-free approach involving a hetero-Diels-Alder ([4+2] cycloaddition) reaction between in situ generated azadienes (from 2-aminobenzyl alcohol) and terminal alkynes has been developed. acs.org This method demonstrates excellent chemo- and regioselectivity, yielding C-3 functionalized quinolines efficiently. acs.org

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-chloroquinoline-3-carbaldehyde is a key site for synthetic modifications, readily participating in condensation and olefination reactions. These transformations provide access to a diverse range of quinoline-based heterocyclic scaffolds.

Condensation Reactions with Amines and Hydrazines

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and hydrazines. rsc.orgekb.eg This process involves the nucleophilic addition of the amine or hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. asianpubs.orgmasterorganicchemistry.comresearchgate.net

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. rsc.orgasianpubs.org Similarly, condensation with hydrazines yields hydrazones. rsc.orgasianpubs.org These reactions are typically straightforward and serve as a common method for derivatizing the aldehyde. rsc.orgmasterorganicchemistry.com For instance, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with aniline (B41778) in absolute ethanol (B145695) produces 2-chloro-3-[(phenylamino)methylene]quinoline. ekb.eg The stability of the resulting imines can sometimes be a concern, as they can be sensitive to hydrolysis. asianpubs.org Hydrazones, in contrast, are often more stable. asianpubs.org

The formation of these C=N bonds is a well-established transformation in organic synthesis. masterorganicchemistry.comnih.gov The reaction mechanism generally proceeds through a tetrahedral hemiaminal intermediate. nih.gov The rate and equilibrium of the reaction can be influenced by factors such as the nature of the amine or hydrazine, the solvent, and the presence of acid or base catalysts. masterorganicchemistry.comnih.gov

Table 1: Examples of Condensation Reactions

| Reactant A | Reactant B | Product Type | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Aniline | Imine (Schiff Base) | ekb.eg |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) | Phenyl hydrazine | Hydrazone (Schiff Base) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | 4,4'-Diaminodiphenyl (benzidine) | Imine (1:1 condensation product) | ekb.eg |

The imine and hydrazone derivatives of this compound are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. mdpi.com These subsequent cyclization reactions often involve the participation of the chloro group at the 4-position or other reactive sites within the molecule.

For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenyl hydrazine initially forms a Schiff base, which can then undergo intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to yield 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org In some cases, the cyclization can be promoted by the reaction conditions themselves. For instance, reacting 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with aniline, followed by the addition of trifluoroacetic acid (TFA), leads to the in situ cyclization of the unstable imine intermediate to form 6-phenyl-6H-chromeno[3,4-c]quinoline. mdpi.com

Wittig Reactions for Stereoselective Olefin Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. libretexts.orglibretexts.orglumenlearning.com In the context of this compound, this reaction provides a route to 3-styrylquinolines and related olefinic derivatives. mdpi.comthieme-connect.de The reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. libretexts.orglumenlearning.com

The Wittig reaction of this compound and its derivatives can be controlled to achieve diastereoselectivity, leading to the preferential formation of either the (E)- or (Z)-isomer of the resulting styrylquinoline. mdpi.comthieme-connect.de For instance, the Wittig reaction of this compound followed by acid hydrolysis can be used to prepare (E)-3-styryl-4-quinolone. thieme-connect.de In contrast, the reaction of 1-methyl-4-quinolone-3-carbaldehyde with benzylic ylides can afford the (Z)-1-methyl-3-styryl-4-quinolone with high diastereoselectivity. thieme-connect.de

The reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with aromatic ylides has been shown to produce a mixture of (Z)- and (E)-2-aryl-4-chloro-3-styryl-2H-chromenes, with a preference for the (Z)-isomer. mdpi.com However, when 2-aryl-4-chloroquinoline-3-carbaldehydes are subjected to the Wittig reaction, the (E)-isomer is typically the major product. mdpi.com

Table 2: Stereoselectivity in Wittig Reactions

| Aldehyde Substrate | Ylide | Major Product Isomer | Reference |

|---|---|---|---|

| This compound | Benzylic ylide | (E)-3-styryl-4-quinolone (after hydrolysis) | thieme-connect.de |

| 1-Methyl-4-quinolone-3-carbaldehyde | Benzylic ylide | (Z)-1-methyl-3-styryl-4-quinolone | thieme-connect.de |

| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Aromatic ylide | (Z)-2-aryl-4-chloro-3-styryl-2H-chromene | mdpi.com |

| 2-Aryl-4-chloroquinoline-3-carbaldehyde | Aromatic ylide | (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehyde | mdpi.com |

The outcome of the Wittig reaction, including the stereoselectivity, is significantly influenced by the structure of the phosphorus ylide and the reaction conditions employed. mdpi.comudel.edunih.gov The reactivity and stability of the ylide play a crucial role. libretexts.orgmasterorganicchemistry.com Stabilized ylides, which typically contain electron-withdrawing groups, are less reactive and often lead to the formation of the (E)-alkene product. libretexts.orgmasterorganicchemistry.com Non-stabilized ylides, on the other hand, are more reactive and generally favor the formation of the (Z)-alkene. nih.gov

The choice of solvent and the presence of additives can also impact the reaction. nih.gov For example, the use of protic solvents can alter reaction rates and selectivity. nih.gov Furthermore, the optimization of reaction conditions, such as the base used to generate the ylide and the reaction temperature, is often necessary to achieve the desired outcome. mdpi.com

Reactivity of the Chloro Substituent

The chloro group at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack.

The chloro substituent at the 4-position can be readily displaced by a variety of heteroatom nucleophiles, including those based on nitrogen, oxygen, and sulfur. nih.gov This reactivity is a cornerstone for the synthesis of a vast number of 4-substituted quinoline derivatives.

The reaction of this compound with nitrogen-based nucleophiles such as amines and hydrazines is a well-established method for the synthesis of 4-amino and 4-hydrazinyl quinoline derivatives. nih.gov The regioselective nucleophilic aromatic substitution at the 4-position of chloroquinazolines by amine nucleophiles is a widely studied and documented reaction in medicinal chemistry. nih.gov For example, 4,6,8-triarylquinoline-3-carbaldehydes undergo nucleophilic addition with 4-fluoroaniline (B128567) in refluxing dioxane to yield the corresponding 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives. nih.gov Similarly, condensation reactions with hydrazines lead to the formation of hydrazones, which can be further cyclized to generate fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org

| Reactant | Nucleophile | Solvent | Product |

| 4,6,8-Triarylquinoline-3-carbaldehydes | 4-Fluoroaniline | Dioxane | 4,6,8-Triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine | Nitrobenzene | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

Table 2: Displacement of Chloro Substituent by Nitrogen-based Nucleophiles

Sulfur-based nucleophiles also readily displace the chloro group at the 4-position. For instance, 2-chloroquinoline-3-carbaldehyde has been shown to react with thiomorpholine (B91149) in the presence of potassium carbonate in ethanol to furnish 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov This demonstrates the feasibility of introducing sulfur-containing moieties at the 4-position, opening avenues for the synthesis of novel sulfur-containing quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) with Heteroatom Nucleophiles (N, O, S)

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org this compound is an excellent substrate for MCRs, with both the aldehyde and the chloro-substituted quinoline core participating in the formation of complex heterocyclic systems. researchgate.net

For example, 2-chloroquinoline-3-carbaldehydes have been utilized in one-pot, four-component reactions to synthesize complex pyridine derivatives. researchgate.net Similarly, three-component reactions involving 2-chloroquinoline-3-carbaldehydes, pyrazolones, and enaminones, catalyzed by L-proline, have been reported to produce functionalized tetrahydrodibenzo[b,g] nih.govwikipedia.orgnaphthyridinone derivatives. researchgate.net Another three-component reaction of α-aminomaleimides, 2-chloroquinoline-3-carbaldehyde, and a cyano-containing compound in ethanol at room temperature yields multisubstituted N‐arylamino quinolone‐based pyrrolo[3,4‐b]pyridine derivatives. researchgate.net These examples underscore the potential of this compound to serve as a key building block in the diversity-oriented synthesis of novel heterocyclic compounds.

One-Pot Syntheses of Complex Scaffolds

The strategic positioning of a reactive aldehyde group and a displaceable chlorine atom makes this compound a versatile building block for the one-pot synthesis of intricate molecular scaffolds. This approach, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Researchers have successfully utilized this compound in various multicomponent reactions to construct fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of pyrazolo[4,3-c]quinoline derivatives. These compounds have garnered attention for their potential anti-inflammatory properties. nih.gov The synthesis often involves the reaction of this compound with hydrazine derivatives, where the aldehyde group participates in a condensation reaction and the chloro group is subsequently displaced to form the fused pyrazole (B372694) ring.

Another significant one-pot strategy involves the reaction of this compound with anilines to produce chromeno[3,4-c]quinolines. mdpi.com This transformation proceeds through an initial imine formation, followed by an intramolecular cyclization with the elimination of hydrochloric acid. The reaction conditions can be tuned to optimize the yield of the desired fused quinoline system. mdpi.com

Furthermore, multicomponent reactions involving this compound, an amine, and a compound with an active methylene (B1212753) group, such as malononitrile, have been employed to create complex heterocyclic structures. researchgate.net These reactions often proceed through a cascade of events, including Knoevenagel condensation and subsequent cyclization, to afford highly functionalized quinoline derivatives. The use of catalysts, such as L-proline, can facilitate these transformations and enhance their efficiency. nih.gov

The versatility of this compound is further demonstrated in its reaction with aryl isocyanides, which leads to the unexpected but efficient formation of chromeno[4,3-b]quinolin-6-ones. rsc.org This reaction highlights the diverse reactivity of the starting material and its ability to participate in complex reaction pathways to generate unique heterocyclic frameworks.

The following table summarizes key one-pot reactions involving this compound for the synthesis of complex scaffolds:

| Reactants | Resulting Scaffold | Key Reaction Steps |

| This compound, Hydrazine derivatives | Pyrazolo[4,3-c]quinoline | Condensation, Nucleophilic substitution |

| This compound, Anilines | Chromeno[3,4-c]quinoline | Imine formation, Intramolecular cyclization |

| This compound, Amine, Malononitrile | Functionalized quinolines | Knoevenagel condensation, Cyclization |

| This compound, Aryl isocyanides | Chromeno[4,3-b]quinolin-6-one | [Complex reaction pathway] |

Mechanistic Investigations of Reactions Involving 4 Chloroquinoline 3 Carbaldehyde

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

Spectroscopic techniques and computational analyses are pivotal in mapping the intricate reaction pathways of 4-chloroquinoline-3-carbaldehyde. mdpi.combenchchem.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in characterizing intermediates and final products. For instance, in the synthesis of (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes, the 1H-NMR spectra distinctly show the resonances of H-α and H-β protons as doublets with a coupling constant (J) of approximately 16 Hz, which is characteristic of an (E)-configuration. mdpi.com Similarly, for hybrids containing two indole units, the NH proton resonances appear as doublets due to coupling with H-2, and the methinic proton of the carbon linking the two indole units is observed as a singlet. mdpi.com

Computational methods, such as Density Functional Theory (DFT), offer a molecular-level understanding of reaction mechanisms. DFT analysis of the Wittig reaction involving this compound has been used to rationalize the observed stereoselectivity. mdpi.com These studies have identified high-energy transition states and planar oxaphosphetane (OPA) intermediates. mdpi.com The calculations can also predict the influence of substituents on the reaction barrier and the stability of intermediates, guiding the optimization of reaction conditions. For example, computational models can explain why certain reactions favor the formation of one isomer over another by analyzing the steric and electronic interactions in the transition states. mdpi.comnih.gov

The combination of spectroscopic data and computational modeling provides a comprehensive picture of the reaction landscape, enabling chemists to predict and control the outcomes of complex transformations involving this compound. mdpi.comnih.gov

Stereochemical Control in Olefination Reactions

The stereochemistry of olefination reactions, particularly the Wittig reaction, with this compound is a subject of significant interest due to the potential for creating either (E)- or (Z)-isomers of the resulting alkenes. mdpi.comresearchgate.net The control of this stereoselectivity is crucial for the synthesis of specific, biologically active molecules.

Factors Influencing E/Z Selectivity in Wittig Reactions

The E/Z selectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide used. organic-chemistry.orgyoutube.com Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgmasterorganicchemistry.com This is because the initial steps of the reaction are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene. youtube.com

Conversely, non-stabilized ylides, which lack such stabilizing groups, react more rapidly and irreversibly. organic-chemistry.orgmasterorganicchemistry.com The kinetic control favors a syn-addition pathway, leading to a cis-oxaphosphetane intermediate that decomposes to the (Z)-alkene to minimize steric interactions in the transition state. youtube.com Semi-stabilized ylides can give mixtures of both (E)- and (Z)-isomers.

In the specific case of Wittig reactions with 4-chloroquinoline-3-carbaldehydes, studies have shown that the reaction with benzylic ylides can efficiently produce (E)-3-styryl-4-quinolones. researchgate.net This suggests that the ylides used in these transformations behave as stabilized or semi-stabilized ylides, favoring the formation of the (E)-isomer. The presence of soluble lithium salts can also influence stereoselectivity by promoting the reversible formation of a betaine intermediate, which can erode the stereochemical outcome. harvard.edu

| Ylide Type | Controlling Factor | Intermediate Geometry | Predominant Alkene Isomer |

|---|---|---|---|

| Stabilized | Thermodynamic | Anti-oxaphosphetane | E-alkene |

| Non-stabilized | Kinetic | Syn-oxaphosphetane | Z-alkene |

| Semi-stabilized | Mixture | Mixture | Mixture of E/Z |

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions of this compound derivatives are powerful methods for constructing fused heterocyclic systems. mdpi.comrsc.orgnih.gov These reactions often proceed through complex mechanistic pathways involving multiple bond-forming and bond-breaking steps.

C-N Bond Formation and Hydrazine (B178648) N-N Bond Fission in Pyrazoloquinoline Synthesis

The synthesis of 1H-pyrazolo[4,3-c]quinolines from this compound hydrazones exemplifies a sophisticated intramolecular cyclization. researchgate.net This transformation is often catalyzed by palladium and involves an intramolecular C-N bond formation coupled with the fission of the hydrazine N-N bond. researchgate.net The reaction of this compound with various hydrazines initially forms the corresponding hydrazone. This intermediate, upon treatment with a palladium catalyst, undergoes a cyclization process where a new C-N bond is formed between the quinoline (B57606) ring and one of the hydrazine nitrogens. Concurrently, the weaker N-N single bond in the hydrazine moiety is cleaved. This process is noteworthy as it can lead to two different classes of products: the desired pyrazoloquinolines and 4-anilinoquinoline-3-carbonitriles, which are chromatographically separable. researchgate.net

Conjugate Addition-Elimination and Heteroannulation

Another important mechanistic pathway involves a conjugate addition-elimination sequence followed by heteroannulation. For example, the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate in the presence of a base proceeds through a one-pot process. researchgate.net This involves the initial conjugate addition of the thiol to the activated quinoline system, followed by the elimination of the chloro group. Subsequent intramolecular cyclization, or heteroannulation, then leads to the formation of a thieno[3,2-c]quinoline derivative. researchgate.net This type of reaction highlights the versatility of the this compound scaffold in constructing diverse fused heterocyclic systems through a cascade of controlled reaction steps.

Solvent and Temperature Dependence of Reaction Outcomes

The outcome of reactions involving this compound can be highly sensitive to the choice of solvent and the reaction temperature. rsc.orgresearchgate.net These parameters can influence reaction rates, selectivity, and even the nature of the products formed.

In the synthesis of pyrazoloquinolines and anilinoquinolinecarbonitriles from this compound hydrazones, the product ratio is found to be temperature-dependent. researchgate.net By carefully controlling the reaction temperature, it is possible to favor the formation of either the pyrazoloquinoline or the anilinoquinolinecarbonitrile as the major product. researchgate.net

Similarly, in the synthesis of various heterocyclic systems derived from 2-chloroquinoline-3-carbaldehyde (B1585622), the choice of solvent plays a crucial role. Reactions carried out in solvents like ethanol (B145695), methanol, or under solvent-free conditions can lead to different yields and product distributions. rsc.org For instance, the synthesis of certain acridinone derivatives was found to be most efficient under solvent-free conditions at elevated temperatures. rsc.org The optimization of reaction conditions, including the minimal use of high-boiling solvents like DMSO and the selection of an optimal temperature, has been shown to be critical for maximizing the yield of desired products and preventing side reactions or degradation. mdpi.com For example, a temperature of 130 °C was found to be optimal for certain reactions to avoid the loss of the formyl group. mdpi.com

| Reaction | Solvent/Conditions | Temperature | Observed Outcome | Reference |

|---|---|---|---|---|

| Pyrazoloquinoline/Anilinoquinolinecarbonitrile Synthesis | Not Specified | Variable | Product ratio is temperature-dependent. | researchgate.net |

| Acridinone Derivative Synthesis | Ethanol, Methanol, Acrylonitrile, Solvent-free | Room Temp to 140 °C | Best yield (95%) under solvent-free conditions at 140 °C. | rsc.org |

| Indole Hybrid Synthesis | DMSO | 130 °C | Optimized to maximize yield and prevent formyl group loss. | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-chloroquinoline-3-carbaldehyde, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays characteristic signals that are crucial for its identification. The most downfield signal typically corresponds to the formyl proton of the aldehyde group, appearing as a singlet in the range of δ 10.30–10.33 ppm. mdpi.com Another key feature is the singlet corresponding to the H-2 proton of the quinoline (B57606) ring, which resonates at approximately δ 6.88–7.00 ppm. mdpi.com The aromatic protons on the benzene (B151609) ring portion of the quinoline system present as a complex multiplet in the aromatic region of the spectrum.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Formyl Proton (CHO) | 10.30–10.33 | Singlet | mdpi.com |

| H-2 | 6.88–7.00 | Singlet | mdpi.com |

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found at approximately δ 187.6–188.2 ppm. mdpi.com The carbon atom at the 2-position (C-2) of the quinoline ring resonates around δ 50.2–50.6 ppm. mdpi.com The remaining carbon atoms of the quinoline ring system appear in the aromatic region of the spectrum, generally between 120 and 150 ppm. tsijournals.com

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl Carbon (CHO) | 187.6–188.2 | mdpi.com |

| C-2 | 50.2–50.6 | mdpi.com |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for confirming the connectivity and spatial relationships between atoms. A COSY experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds, helping to trace out the spin systems within the molecule. huji.ac.illibretexts.org For instance, it can confirm the coupling between adjacent aromatic protons.

NOESY experiments, on the other hand, reveal through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining the conformation of the molecule. For example, in derivatives of this compound, NOESY has been used to confirm the (E)-configuration of a styryl group by observing NOE correlations between specific protons. mdpi.com These advanced techniques provide an unambiguous assignment of the entire molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound, which is 191.62 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. nih.govmcmaster.ca This level of precision is crucial for confirming the molecular formula as C₁₀H₆ClNO. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1685-1730 cm⁻¹. nih.govlibretexts.org The presence of aromatic C-H stretching vibrations is indicated by absorptions around 3000-3100 cm⁻¹. libretexts.org The C=C stretching vibrations of the quinoline ring system are observed in the 1450-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration can also be observed, typically in the fingerprint region.

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (Aldehyde) | 1685–1730 | nih.govlibretexts.org |

| Aromatic C-H | 3000–3100 | libretexts.org |

| Aromatic C=C | 1450–1600 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study revealed that it crystallizes in the monoclinic space group P21/n. researchgate.net The analysis showed that the quinoline ring system is essentially planar, and the formyl group is slightly twisted out of this plane. researchgate.net This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a complete three-dimensional picture of the molecule in the crystalline state.

Analysis of Intermolecular Interactions in this compound: A Review of Available Data

A detailed analysis of the specific intermolecular interactions, such as C-H···N and π···π stacking, for the compound this compound is currently hindered by the apparent absence of its published crystal structure in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). The CCDC serves as the primary international repository for small-molecule organic and metal-organic crystal structures, and the lack of an entry for this specific compound prevents a definitive, data-driven examination of its solid-state packing and non-covalent interactions.

Crystallographic data is essential for the precise measurement of bond lengths, angles, and intermolecular distances that define interactions like hydrogen bonds and π-stacking. Without this foundational data for this compound, any description of its specific intermolecular forces would be purely speculative and fall short of the scientific rigor required for a detailed structural analysis.

While the direct crystallographic data for this compound is not available, the study of closely related chloroquinoline derivatives can offer general insights into the types of intermolecular interactions that might be expected. For instance, analyses of various substituted quinoline molecules have revealed the prevalence of certain non-covalent bonds that govern their crystal packing.

Expected Intermolecular Interactions Based on Related Structures

Studies on various quinoline derivatives have consistently highlighted the importance of several types of intermolecular forces:

C-H···N and C-H···O Hydrogen Bonds: The presence of the quinoline nitrogen atom and the oxygen atom of the carbaldehyde group provides potential acceptor sites for weak C-H···N and C-H···O hydrogen bonds. These interactions, while weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice. Aromatic and aldehydic C-H groups can act as donors.

Halogen Interactions: The chlorine atom at the 4-position can participate in various non-covalent interactions, including C-H···Cl hydrogen bonds and Cl···π interactions. The electrostatic potential of the chlorine atom allows it to interact favorably with electron-deficient hydrogen atoms or the electron-rich π-system of adjacent quinoline rings.

It is crucial to reiterate that while these interactions are characteristic of the quinoline scaffold and its derivatives, the specific geometry, strength, and prevalence of these interactions in this compound can only be determined through experimental crystallographic analysis. The precise substitution pattern and electronic properties of the carbaldehyde and chloro groups on the quinoline ring will uniquely influence the solid-state architecture of the molecule.

Data on Intermolecular Interactions in Related Chloroquinoline Derivatives

To provide a tangible, albeit indirect, perspective, the following table summarizes intermolecular interaction data found in the crystal structures of compounds structurally related to this compound. This data should be interpreted as illustrative of the types of interactions that may occur and not as direct data for the title compound.

| Interaction Type | Donor-Acceptor (D-H···A) or Atoms Involved | Distance (Å) | Angle (°) | Compound Reference |

| π···π Stacking | Centroid···Centroid | 3.7997(11) | - | A 7-chloro-4-thioalkylquinoline derivative |

| Cl···π | Cl···π-system | 3.52 | - | A substituted quinoline derivative (C16H11ClN2) |

| Cl···π | Cl···π-system | 3.84 | - | A substituted quinoline derivative (C16H11ClN2) |

| N-H···N (intramolecular) | N-H···N | 2.672(3) | 104.0 | (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine |

| N-H···N (intramolecular) | N-H···N | 2.679(4) | 103.5 | (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine |

This table is for illustrative purposes only and does not represent data for this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms, and to analyze the molecule's energy.

In studies of related 4-chloroquinoline-3-carbaldehydes, the B3LYP functional combined with basis sets like 6-31G(d) has been a common choice for these calculations. mdpi.com Such studies optimize all relevant structures to locate energy minima on the potential energy surface. mdpi.com For instance, in a computational analysis of the closely related 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), DFT calculations at the B3LYP/6-311++G(d,p) level were used to identify two stable conformers with a calculated energy difference (ΔE+ZPV) of 13.4 kJ mol⁻¹, explaining their relative stability. dergi-fytronix.com This demonstrates how DFT is used to not only predict the most likely structure but also to understand the energetic landscape of different molecular conformations.

A significant application of DFT is the elucidation of reaction mechanisms by identifying and characterizing transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding reaction kinetics and selectivity.

Theoretical studies have been performed to gain insight into the selectivity of reactions involving quinoline-3-carbaldehydes, such as the Wittig reaction. mdpi.com Preliminary DFT studies on the Wittig reaction mechanism for these substrates confirmed the existence of a high-energy first transition state (TS1). mdpi.com This initial transition state leads to the formation of a phosphoxetane intermediate, and its energetic profile is crucial for predicting the subsequent reaction pathway as the phosphoxetane decomposes to the final alkene product. mdpi.com

DFT calculations are instrumental in predicting the outcomes of reactions where multiple products are possible. By comparing the energies of different transition states, chemists can predict which reaction pathway is favored, thus determining the regio- and stereoselectivity.

For the Wittig reaction of 4-chloroquinoline-3-carbaldehyde derivatives, it has been established that the nature of the first transition state (TS1) is what irreversibly determines the stereochemistry of the reaction, locking in the relative positions of the aldehyde and the ylide. mdpi.com While a study on related 4-chlorochromene-3-carbaldehydes showed a predictable preference for the (Z)-isomer, the investigation of 2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes revealed that the expected Wittig stereoselectivity was not followed; instead, the (E)-isomer was obtained. mdpi.com This highlights the power of theoretical studies to explain and predict complex stereochemical outcomes that may deviate from standard empirical rules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of pericyclic reactions. imperial.ac.ukwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.se

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of this compound, the electron-deficient quinoline ring system, substituted with an electron-withdrawing aldehyde group, influences the energies of its frontier orbitals. nih.gov The HOMO is the orbital most capable of donating electrons in a reaction, while the LUMO is the most capable of accepting electrons. Analyzing the spatial distribution and energy levels of the HOMO and LUMO of this compound allows for the prediction of its behavior in various chemical reactions, particularly cycloadditions. wikipedia.orgslideshare.net For example, in a reaction with a nucleophile, the interaction would be primarily between the nucleophile's HOMO and the LUMO of the this compound. Conversely, in a reaction with an electrophile, the interaction would involve the molecule's HOMO and the electrophile's LUMO. cureffi.org

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that align with classical chemical concepts like bonds, lone pairs, and core orbitals. mpg.dewisc.edu This method is particularly valuable for quantifying donor-acceptor interactions, also known as hyperconjugation, within a molecule. These interactions are evaluated using second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO. dergi-fytronix.comrsc.org

A study on the related 2-chloro-7-methylquinoline-3-carbaldehyde using NBO analysis at the B3LYP/6-311++G(d,p) level revealed significant intramolecular charge transfer and orbital interactions. dergi-fytronix.com The analysis identified strong π → π* interactions within the fused aromatic rings, which are characteristic of such conjugated systems and contribute significantly to their stability. dergi-fytronix.com The total stabilization energy difference between two conformers was calculated to be 22.2 kJ mol⁻¹, providing a quantitative measure of their relative stability based on these electronic interactions. dergi-fytronix.com

The table below illustrates the types of donor-acceptor interactions and their corresponding stabilization energies that are typically found in this class of molecules.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(C7-C8) | 20.5 |

| π(C7-C8) | π(C9-C10) | 22.8 |

| π(C9-C10) | π(C5-C6) | 18.9 |

| LP(1) N1 | π(C2-C3) | 45.2 |

| LP(2) O13 | π*(C3-C11) | 15.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), with intermediate potentials shown in orange, yellow, and green. researchgate.netresearchgate.net

For quinoline derivatives, MEP maps provide crucial information about reactive sites. dergi-fytronix.com In a molecule like this compound, the most negative regions (red/yellow) are expected to be localized around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, due to their lone pairs of electrons. These sites represent the most likely points for electrophilic attack. dergi-fytronix.comresearchgate.net Conversely, the most positive regions (blue) are typically found around the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack. researchgate.net The MEP surface thus provides a clear, intuitive guide to the molecule's chemical behavior and intermolecular interactions. chemrxiv.org

Applications in Complex Heterocyclic Molecule Synthesis

Synthesis of Fused Quinoline (B57606) Systems

4-Chloroquinoline-3-carbaldehyde is a versatile building block in organic synthesis, particularly for the construction of fused quinoline systems. Its reactive chloro and aldehyde functionalities allow for a variety of cyclization and coupling reactions, leading to the formation of complex heterocyclic scaffolds with potential biological activities.

Pyrazoloquinolines and their Derivatives (e.g., Pyrazolo[4,3-c]quinolines)

Pyrazolo[4,3-c]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory and anticancer activities. researchgate.nettandfonline.comnih.gov The synthesis of this scaffold can be efficiently achieved by constructing the pyrazole (B372694) ring onto a pre-existing quinoline framework, a strategy where this compound serves as a key precursor. researchgate.net

Use of this compound Hydrazones as Precursors

A prominent synthetic route to pyrazolo[4,3-c]quinolines involves the use of hydrazones derived from this compound. researchgate.net The initial step is the condensation of this compound with hydrazine (B178648) or its derivatives to form the corresponding hydrazone. These hydrazones can then undergo intramolecular cyclization to yield the pyrazolo[4,3-c]quinoline core. researchgate.net For instance, palladium-catalyzed intramolecular C-N bond formation with concurrent cleavage of the hydrazine N-N bond from this compound hydrazones has been reported to produce 1H-pyrazolo[4,3-c]quinolines. researchgate.net

| Precursor | Reagent | Product |

| This compound | Hydrazine Hydrate | This compound hydrazone |

| This compound hydrazone | Palladium Catalyst | 1H-Pyrazolo[4,3-c]quinoline |

Suzuki-Miyaura Coupling in Pyrazoloquinoline Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of heterocyclic compounds, including pyrazoloquinolines. researchgate.netnih.govorganic-chemistry.orglibretexts.orgnih.gov This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups onto the pyrazoloquinoline scaffold, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies. nih.gov For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can undergo Suzuki-Miyaura coupling with arylboronic acids to afford 4,6,8-triarylquinoline-3-carbaldehydes, which can then be further elaborated into functionalized pyrazoloquinolines. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.govorganic-chemistry.orglibretexts.org

Thienoquinolines and their Derivatives (e.g., Thieno[3,2-c]quinolines)

Thieno[3,2-c]quinolines are another important class of fused heterocycles with demonstrated biological potential, including antiproliferative activity. nih.gov The synthesis of the thieno[3,2-c]quinoline core can be accomplished through various strategies, and in some approaches, derivatives of this compound are utilized as starting materials. tandfonline.comingentaconnect.com For example, the reaction of 6,8-dibromo-4-chloro-quinoline-3-carbaldehyde is mentioned in the context of synthesizing thieno[3,2-c]quinoline derivatives. tandfonline.comingentaconnect.com

Pyrroloquinolines (e.g., Pyrrolo[3,4-b]quinolin-3(2H)-ones)

Pyrroloquinolines represent a family of heterocyclic compounds with diverse structures and biological activities. The synthesis of certain pyrroloquinoline derivatives can be achieved through multi-component reactions. While direct use of this compound is not explicitly detailed in the provided context, the synthesis of related pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a catalyst-free reaction involving isatin, primary amines, and diketene, highlighting the modular nature of building such fused systems. nih.gov

Chromenoquinolines

Chromenoquinolines are fused heterocyclic systems that combine the structural features of chromene and quinoline. The synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines has been accomplished through a reaction involving 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and anilines. mdpi.com This reaction proceeds via an initial addition of the aniline (B41778) to the carbaldehyde, followed by an acid-promoted cyclization to form the fused chromenoquinoline scaffold. mdpi.com

Construction of Polyaryl- and Polystyrylquinolines

Traditional synthetic routes like the Skraup, Friedlander, and Doebner-von Miller reactions are often unsuitable for producing polyaryl- and polystyrylquinolines with specific substitution patterns. nih.gov Modern cross-coupling methodologies, utilizing halogenated quinoline-carbaldehydes, provide an effective solution.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are particularly effective for this purpose. Using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a starting material, a reaction with an excess of arylboronic acids (3.5 equivalents) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base (K₂CO₃) leads to the exclusive formation of 4,6,8-triarylquinoline-3-carbaldehydes. nih.govnih.gov The high reactivity of the C4-Cl bond, activated by its position in a β-chloro-vinylcarbonyl system, ensures that substitution occurs at all three halogenated positions. nih.gov

For the synthesis of polystyrylquinolines, the Wittig reaction is a key transformation. The reaction of 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes with benzylic ylides yields (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes, with the (E)-isomer being the major product. mdpi.com A related pathway involves the Wittig reaction of this compound, which, followed by acid hydrolysis, produces (E)-3-styryl-4-quinolones. researchgate.net

Table 1: Synthesis of Polyarylquinolines via Suzuki-Miyaura Coupling nih.gov

| Starting Material | Reagent | Product |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic Acid | 4,6,8-Triphenylquinoline-3-carbaldehyde |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 4-Methylphenylboronic Acid | 4,6,8-Tris(4-methylphenyl)quinoline-3-carbaldehyde |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | 4-Methoxyphenylboronic Acid | 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde |

As a Precursor for Compounds with Specific Structural Features

The inherent reactivity of this compound makes it a versatile starting point for molecules incorporating distinct structural motifs that are of interest in medicinal and materials chemistry.

An efficient route to synthesize both (Z)- and (E)-3-styryl-4-quinolones utilizes this compound. researchgate.net The key step is a Wittig reaction between the carbaldehyde and various benzylic ylides. researchgate.net This reaction produces a 3-styryl-4-chloroquinoline intermediate, which is then subjected to acid hydrolysis to yield the final (E)-3-styryl-4-quinolone product. researchgate.net This two-step process is effective regardless of the substituents present on the benzylic ylides. researchgate.net The synthesis of 4-quinolones often involves such cyclization and substitution reactions, where a precursor is converted into the final quinolone structure. organic-chemistry.orgwikipedia.org

4-Anilinoquinoline-3-carbonitriles, recognized as potential dual inhibitors of EGFR/HER2 receptors in cancer therapy, can be synthesized from this compound derivatives. researchgate.netnih.gov One synthetic pathway begins with the formation of hydrazones from the carbaldehyde. These this compound hydrazones then undergo a palladium-catalyzed intramolecular C-N bond formation, which is accompanied by the fission of the hydrazine N-N bond, to yield the target 4-anilinoquinoline-3-carbonitriles. researchgate.net A more direct approach involves the nucleophilic aromatic substitution of the 4-chloro group on the quinoline ring with a substituted aniline. researchgate.net

This compound serves as a precursor for quinoline-based carboxylates through multi-step synthetic sequences. One route involves the initial conversion of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate. This base-promoted conjugate addition-elimination and subsequent cyclization affords methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. researchgate.net This intermediate can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to yield diarylated thieno[3,2-c]quinoline carboxylates. researchgate.net

A different approach utilizes the transformation of 2-(alkynyl)quinoline-3-carbaldehydes, which are themselves derived from 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org These alkynyl aldehydes can be converted into alkyl 2-(alkynyl)quinoline-3-carboxylates through an iodine-catalyzed oxidative esterification process in the presence of an alcohol. rsc.org

Table 2: Selected Syntheses from this compound Derivatives

| Precursor | Reaction Type | Product Class | Reference |

| This compound | Wittig Reaction, Hydrolysis | Styryl-4-quinolones | researchgate.net |

| This compound hydrazone | Palladium-catalyzed C-N coupling | 4-Anilinoquinoline-3-carbonitriles | researchgate.net |

| 2-(Alkynyl)quinoline-3-carbaldehyde | Iodine-catalyzed oxidative esterification | Quinoline-substituted Carboxylates | rsc.org |

Role in Total Synthesis Efforts (e.g., Rosettacin)

The utility of chloroquinoline-carbaldehydes extends to the total synthesis of complex natural products. A prominent example is the synthesis of Rosettacin, a phenanthridinyl-isoquinolinone alkaloid. In several synthetic strategies, 2-chloroquinoline-3-carbaldehyde is a key starting material. mdpi.com

In one reported synthesis, the aldehyde is first reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄). The alcohol is then converted to an azide, which is subsequently reduced to a primary amine and protected. This intermediate undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne, which is a crucial step in building the complex carbon skeleton required for Rosettacin. mdpi.com In another approach, the carbaldehyde is used to construct a pentacyclic intermediate via an Rh(III)-catalyzed intermolecular C-H activation and annulation reaction, which is then reduced to furnish Rosettacin. mdpi.com These examples underscore the strategic importance of this compound and its analogs as versatile synthons in the assembly of intricate molecular targets.

Future Research Directions and Synthetic Challenges

Development of Novel and Green Synthetic Methodologies

The traditional Vilsmeier-Haack reaction, a common method for synthesizing 2-chloroquinoline-3-carbaldehydes, often involves harsh reagents like phosphorus oxychloride and solvents like dimethylformamide (DMF) ijsr.netchemijournal.comchemijournal.com. Future research is increasingly focused on developing more environmentally benign and efficient synthetic protocols. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and use less hazardous substances tandfonline.com.

Key areas for future development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the synthesis of substituted 2-chloro-quinoline-3-carbaldehydes has been achieved using microwave irradiation, demonstrating a greener alternative to conventional heating innovareacademics.in.

Solvent-Free and Water-Based Reactions: Moving away from volatile organic solvents is a primary goal of green chemistry. Research into conducting reactions under solvent-free conditions or using water as a solvent is a promising avenue tandfonline.comresearchgate.net. One-pot, three-component reactions in water have been successfully used to create chromene derivatives from 2-chloroquinoline-3-carbaldehydes researchgate.net.

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to promote reactions, and its application in the synthesis and derivatization of chloroquinolines is an area ripe for exploration tandfonline.com.

These green methodologies not only offer environmental benefits but can also lead to the discovery of novel reaction pathways and molecular structures.

| Green Methodology | Application Example | Reference |

| Microwave Irradiation | Synthesis of substituted 2-chloro-quinoline-3-carbaldehydes | innovareacademics.in |

| Water as Solvent | One-pot synthesis of 2-amino-3-cyano-4-H-chromene derivatives | researchgate.net |

| Grinding/Solvent-Free | General approach for reactions of 2-chloroquinoline-3-carbaldehydes | tandfonline.com |

Expanding the Scope of Derivatization Reactions

4-Chloroquinoline-3-carbaldehyde is a valuable precursor for synthesizing fused heterocyclic systems due to its two reactive sites: the aldehyde group and the chlorine atom. Research is continuously aimed at expanding the range of derivatization reactions to access novel molecular frameworks.

Future work will likely focus on:

Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step, are highly efficient for building molecular complexity. One-pot MCRs involving 2-chloroquinoline-3-carbaldehydes have been used to synthesize complex structures like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones rsc.org.

Novel Cyclization Reactions: The development of new cyclization strategies is crucial. For example, reactions with hydrazine (B178648) hydrate can yield 1H-pyrazolo[3,4-b]quinolin-3-amine, which can be further modified rsc.orgnih.gov. Similarly, reactions with sodium azide produce tetrazolo[1,5-a]quinoline-4-carbaldehydes rsc.orgnih.gov.

Synthesis of Fused Systems: There is ongoing interest in using this carbaldehyde to construct a variety of fused quinoline (B57606) systems, such as pyrano[4,3-b]quinolines, pyrrolo[3,4-b]quinolin-3(2H)-ones, and benzo[b] researchgate.netchim.itnaphthyridines researchgate.netchim.it. These complex heterocyclic systems are often pursued for their potential biological activities.

The aldehyde functional group readily undergoes condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form Schiff bases and other intermediates that can be cyclized into diverse heterocyclic rings rsc.orgnih.gov.

| Reaction Type | Reactants | Product | Reference |

| Cycloaddition | Hydrazine Hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | rsc.orgnih.gov |

| Cyclization | Sodium Azide | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | rsc.org |

| Multicomponent Reaction | 6-amino-pyrimidine-2,4(1H,3H)-diones, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones | rsc.org |

| Nucleophilic Addition | 4-fluoroaniline (B128567) | 4,6,8-triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives | nih.gov |

Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. While the derivatization of this compound is extensive, the development of asymmetric methods to control the stereochemistry of its products is an emerging and challenging field.

Future research directions should include:

Chiral Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions involving the aldehyde group or subsequent transformations. This could involve chiral organocatalysts or metal complexes.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the quinoline scaffold to direct the stereochemical outcome of subsequent reactions.

Enantioselective Nucleophilic Additions: Developing methods for the enantioselective addition of nucleophiles to the carbaldehyde group to create chiral secondary alcohols, which are valuable synthetic intermediates. The reduction of the aldehyde to an alcohol is a known transformation, and rendering this process asymmetric is a logical next step nih.govnih.gov.

While the direct asymmetric synthesis starting from this compound is not yet widely reported, the principles of asymmetric synthesis, such as 1,3-dipolar cycloadditions used for other nitrogen heterocycles, could provide a roadmap for future investigations in this area nih.gov. The creation of chiral centers, especially at the C1-position of related isoquinoline structures, highlights the importance of stereocontrol in this class of compounds nih.gov.

Catalyst Development for Enhanced Selectivity and Efficiency in Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, allowing for the substitution of the chlorine atom at the C4 position. Palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck are commonly employed chim.itnih.govnih.gov. However, there is still a need for more efficient, selective, and robust catalytic systems.

Challenges and future research opportunities include:

Developing Novel Palladium Catalysts and Ligands: Research into new palladium complexes and phosphine ligands (e.g., PCy₃) can lead to higher yields, lower catalyst loadings, and milder reaction conditions nih.gov.

Exploring Alternative Metal Catalysts: Investigating catalysts based on more abundant and less expensive metals like copper and iron as alternatives to palladium is a significant goal in sustainable chemistry nih.gov.

Improving Reaction Selectivity: In substrates with multiple halogen atoms, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, achieving selective cross-coupling at a specific position is a challenge that requires fine-tuning of catalysts and reaction conditions nih.gov. The Suzuki-Miyaura coupling has been shown to be effective for the exhaustive substitution of all halogens to create triarylquinoline derivatives nih.gov.

Expanding the Substrate Scope: Developing catalysts that are tolerant of a wider range of functional groups on both the quinoline scaffold and the coupling partner will enhance the synthetic utility of these reactions.

| Cross-Coupling Reaction | Catalyst System (Example) | Application | Reference |

| Suzuki-Miyaura | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | Synthesis of 4,6,8-triarylquinoline-3-carbaldehydes | nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Synthesis of 2-alkynyl-3-formyl-quinolines | rsc.org |

| Heck | Not specified | General derivatization of chloroquinolines | chim.it |

Q & A

Q. What controls are essential when evaluating the stability of this compound under varying pH conditions?

- Methodological Answer : Include:

- Negative controls : Solvent-only samples to rule out degradation from light/heat.

- Positive controls : Known pH-sensitive compounds (e.g., aspirin) to benchmark stability.

- Analytical controls : Spiked recovery samples to validate HPLC/UV-Vis quantification methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes